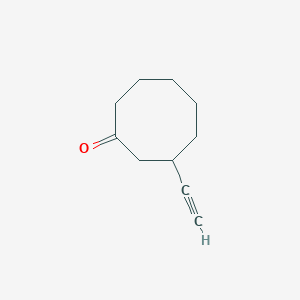

3-Ethynylcyclooctan-1-one

Descripción

3-Ethynylcyclooctan-1-one is a cyclic ketone derivative featuring an eight-membered cyclooctane ring with a ketone group at position 1 and an ethynyl (acetylene) substituent at position 3. Its molecular structure combines the steric strain inherent to medium-sized rings with the electronic effects of the ethynyl group, making it a compound of interest in synthetic organic chemistry and materials science.

Propiedades

Número CAS |

155222-55-2 |

|---|---|

Fórmula molecular |

C10H14O |

Peso molecular |

150.22 g/mol |

Nombre IUPAC |

3-ethynylcyclooctan-1-one |

InChI |

InChI=1S/C10H14O/c1-2-9-6-4-3-5-7-10(11)8-9/h1,9H,3-8H2 |

Clave InChI |

UVLSPDSCEFSAGT-UHFFFAOYSA-N |

SMILES |

C#CC1CCCCCC(=O)C1 |

SMILES canónico |

C#CC1CCCCCC(=O)C1 |

Sinónimos |

Cyclooctanone, 3-ethynyl- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following comparison focuses on 3-Ethynylcyclooctan-1-one and 4-methylcycloheptan-1-one, a structurally analogous cycloalkanone derivative documented in the provided evidence .

Table 1: Structural and Functional Comparison

Key Differences and Implications

Ring Size and Strain: The cyclooctane ring in 3-Ethynylcyclooctan-1-one introduces greater conformational flexibility compared to the cycloheptane ring of 4-methylcycloheptan-1-one. Medium-sized rings (8–10 members) often exhibit transannular strain, which can influence reactivity and stability . Cycloheptanone derivatives like 4-methylcycloheptan-1-one are typically more rigid, favoring specific reaction pathways such as ring-opening or functionalization at the methyl group.

This contrasts with the electron-donating methyl group in 4-methylcycloheptan-1-one, which may stabilize adjacent carbocations or intermediates . Ethynyl groups also enable click chemistry (e.g., azide-alkyne cycloaddition), offering synthetic versatility absent in methyl-substituted analogs.

Applications :

- 4-Methylcycloheptan-1-one is often utilized as a precursor in fragrance synthesis due to its stability and mild odor profile .

- 3-Ethynylcyclooctan-1-one’s applications remain speculative but could include polymer crosslinking or pharmaceutical intermediates due to its reactive alkyne group.

Research Findings and Limitations

- Synthetic Challenges: Cyclooctanone derivatives are notoriously difficult to synthesize with high purity due to competing ring-contraction or expansion reactions. This contrasts with cycloheptanones, which are more straightforward to isolate .

- Thermodynamic Stability : Computational studies suggest that 3-Ethynylcyclooctan-1-one may exhibit lower thermal stability than 4-methylcycloheptan-1-one due to steric clash between the ethynyl group and the ketone oxygen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.